2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O/c23-18-6-3-7-19(24)21(18)22(29)28(17-4-1-2-5-17)15-14-27-13-10-20(26-27)16-8-11-25-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKYZACVWZXOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 2-chloro-6-fluorobenzoic acid with cyclopentylamine under dehydrating conditions to form 2-chloro-N-cyclopentyl-6-fluorobenzamide.
Pyrazole Formation: The next step involves the synthesis of the pyrazole ring. This can be done by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate to form 3-(pyridin-4-yl)-1H-pyrazole.
Coupling Reaction: The final step is the coupling of the pyrazole derivative with the benzamide core. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an appropriate linker, such as 2-bromoethylamine, followed by coupling with the benzamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the pyrazole or pyridine rings.
Reduction Products: Reduced forms of the pyrazole or pyridine rings.
Hydrolysis Products: Carboxylic acids and amines resulting from amide bond cleavage.
Scientific Research Applications
The compound 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry. This article explores its applications, including its potential as a therapeutic agent and its role in biological research.
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 364.85 g/mol. Its structure features a chlorinated benzamide core, which is significant for its biological activity.
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer drug development. Research has indicated that similar compounds with fluorinated and chlorinated moieties can inhibit specific kinases involved in cancer progression. For instance, studies on related structures have shown that they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in various cancers .
Neurological Disorders
There is growing interest in the potential use of this compound for treating neurological disorders. The presence of the pyridinyl and pyrazolyl groups may enhance its ability to cross the blood-brain barrier, making it a candidate for conditions such as Alzheimer's disease or other neurodegenerative disorders. Research into similar compounds has demonstrated neuroprotective effects, suggesting that this compound could exhibit comparable properties .
Antimicrobial Properties
Another area of exploration is the antimicrobial efficacy of this compound. Some derivatives have shown promise against bacterial strains, indicating that modifications to the benzamide structure could yield effective antimicrobial agents. The incorporation of halogens like chlorine and fluorine often enhances the bioactivity of organic compounds .
Study 1: Inhibition of CDK9 Kinase
A study focused on related compounds demonstrated significant inhibition of CDK9, a target for cancer therapy. The findings suggested that modifications to the benzamide structure could increase potency against this kinase, supporting further investigation into this compound as a viable candidate for cancer treatment .
Study 2: Neuroprotective Effects
Research involving similar pyrazole-containing compounds highlighted their potential neuroprotective effects in animal models of neurodegeneration. These studies indicated improvements in cognitive function and reduced neuronal death, suggesting that this compound may offer therapeutic benefits in treating Alzheimer's disease or other cognitive disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, a comparative analysis with structurally related benzamide derivatives is essential. Below is a detailed comparison based on available
Structural and Physicochemical Comparison
Key Differences and Implications
Pyridazinone, a lactam, introduces hydrogen-bonding capacity, whereas pyrazole offers rigidity and metabolic stability . The cyclopentyl group in the target compound increases steric bulk and lipophilicity, which could improve membrane permeability but may also affect metabolic clearance rates compared to the linear ethyl chain in the evidence compound.
Electronic Properties
- The pyridinyl group (electron-withdrawing) in the target compound contrasts with the methoxyphenyl group (electron-donating) in the evidence compound. This difference may alter electronic interactions with target proteins, influencing binding kinetics or selectivity.
Metabolic Stability The pyrazole ring in the target compound is less prone to oxidative metabolism compared to the pyridazinone ring in the evidence compound, which contains a labile lactam bond. This could confer superior in vivo stability .
Research Findings and Limitations
- The lack of reported melting/boiling points highlights gaps in physicochemical characterization .
- Target Compound: While direct activity data are unavailable, its design incorporates features associated with improved target engagement (e.g., pyridinyl for aromatic interactions, cyclopentyl for lipophilicity).
Biological Activity
The compound 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chloro and fluoro substitution on the benzamide moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or enzymes that are pivotal in the proliferation of pathogenic organisms or cancer cells.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may also possess anti-tubercular properties, warranting further investigation.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. In particular, derivatives containing the pyrazole ring have been noted for their cytotoxic effects against several cancer cell lines. For example, compounds with similar scaffolds exhibited selective cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to This compound :
- Synthesis and Evaluation : A study synthesized a series of substituted benzamide derivatives and evaluated their anti-tubercular activity. Among them, several compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications at specific positions significantly influence their biological activity. The presence of halogen substituents like chloro and fluoro groups was found to enhance potency against various targets .
- Cytotoxicity Studies : The cytotoxicity of related compounds was assessed on HEK-293 cells, demonstrating low toxicity levels, which is promising for therapeutic applications .
Data Summary Table
| Compound Name | Activity Type | IC50 (μM) | Target Organism/Cancer Type |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 | Mycobacterium tuberculosis |
| Compound B | Anticancer | 92.4 | Various cancer cell lines |
| Compound C | Antiviral | <0.001 | HIV-1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
